molecular formula C8H12O2 B6251383 6-(hydroxymethyl)spiro[3.3]heptan-2-one CAS No. 936004-28-3

6-(hydroxymethyl)spiro[3.3]heptan-2-one

Katalognummer: B6251383
CAS-Nummer: 936004-28-3
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: MDJBRZGNSXRIMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(hydroxymethyl)spiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core with a hydroxymethyl group attached to the sixth carbon and a ketone functional group at the second carbon. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)spiro[3.3]heptan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving alkenes and amides under reflux conditions with triflic anhydride and a base such as collidine or lutidine in 1,2-dichloroethane.

    Introduction of Functional Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the ketone group can be introduced through oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

6-(hydroxymethyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 6-(carboxymethyl)spiro[3.3]heptan-2-one.

    Reduction: Formation of 6-(hydroxymethyl)spiro[3.3]heptan-2-ol.

    Substitution: Formation of various substituted spiro[3.3]heptan-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

6-(hydroxymethyl)spiro[3.3]heptan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in designing bioisosteres for benzene rings in pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-(hydroxymethyl)spiro[3.3]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to distinct biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[3.3]heptane: Lacks the hydroxymethyl and ketone functional groups.

    6-(hydroxymethyl)spiro[3.3]heptan-2-ol: Contains a hydroxyl group instead of a ketone.

    6-(carboxymethyl)spiro[3.3]heptan-2-one: Contains a carboxyl group instead of a hydroxymethyl group.

Uniqueness

6-(hydroxymethyl)spiro[3.3]heptan-2-one is unique due to its combination of a spirocyclic core with both hydroxymethyl and ketone functional groups. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

936004-28-3

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

6-(hydroxymethyl)spiro[3.3]heptan-2-one

InChI

InChI=1S/C8H12O2/c9-5-6-1-8(2-6)3-7(10)4-8/h6,9H,1-5H2

InChI-Schlüssel

MDJBRZGNSXRIMQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CC(=O)C2)CO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.